N-Benzylthiophene-3-carboxamide
Overview
Description
Scientific Research Applications
Chemical Transformations and Synthesis
N-Benzylthiophene-3-carboxamide and its derivatives have been studied for their utility in chemical transformations. Clayden et al. (2004) demonstrated that thiophene-3-carboxamides with benzyl substituents undergo dearomatising cyclisation, leading to the formation of various cyclic compounds like pyrrolinones, azepinones, and azepinothiophenes (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Antiviral Research
In the field of antiviral research, Pan et al. (2015) synthesized a series of N-benzyl-N-phenylthiophene-2-carboxamide analogues as inhibitors of human enterovirus 71. These compounds demonstrated significant in vitro antiviral activity, highlighting the potential of this compound derivatives in antiviral drug development (Pan, Han, Sun, Wu, Lin, Tien, Zhou, & Wu, 2015).
Antihyperlipidemic Activity
Al-qirim et al. (2012) and Shattat et al. (2010) have explored the potential of this compound derivatives in the treatment of hyperlipidemia. Their studies indicated that these compounds exhibit lipid-lowering effects in experimental models, suggesting their utility in the management of hyperlipidemia and related cardiovascular diseases (Al-qirim, Shattat, Sweidan, El‐Huneidi, Sheikha, Khalaf, & Hikmat, 2012); (Shattat, Al-Qirim, Al-Hiari, Sheikha, Al-qirim, El‐Huneidi, & Shahwan, 2010).
Fluorescence Quenching Studies
Patil et al. (2013) conducted fluorescence quenching studies on a carboxamide derivative, investigating its interaction with aniline and carbon tetrachloride in various solvents. This research enhances understanding of the photophysical properties of these compounds (Patil, Melavanki, Nagaraja, Patil, Sanningannavar, & Kapatakar, 2013).
Biological Activity Prediction and Optimization
Chiriapkin et al. (2021) focused on predicting, optimizing synthesis conditions, and developing methods for analyzing pharmacologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Their work contributes to medical chemistry and pharmaceutical science, providing insights into the structure-activity relationship of these compounds (Chiriapkin, Kodonidi, & Larsky, 2021).
Mechanism of Action
Target of Action
It’s known that the identification of a compound’s target can be approached by direct biochemical methods, genetic interactions, or computational inference .
Mode of Action
Generally, the mode of action of a compound involves its interaction with its targets and any resulting changes .
Biochemical Pathways
It’s important to note that the impact of a compound on biochemical pathways can have significant downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The result of a compound’s action typically involves changes at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact a compound’s action .
Properties
IUPAC Name |
N-benzylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-12(11-6-7-15-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKGTSIZQGDDIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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